N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide
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Overview
Description
N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core, a phenylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrroloquinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation using reagents such as phenylsulfonyl chloride.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could yield a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share some structural similarities.
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2,3-dione, are structurally related.
Uniqueness
N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide is unique due to its combination of a pyrroloquinoxaline core with a phenylsulfonyl group and a benzamide moiety
Properties
Molecular Formula |
C26H23N5O3S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H23N5O3S/c1-17-9-5-6-12-19(17)26(32)28-15-16-31-24(27)23(35(33,34)18-10-3-2-4-11-18)22-25(31)30-21-14-8-7-13-20(21)29-22/h2-14H,15-16,27H2,1H3,(H,28,32) |
InChI Key |
CHEYAASEOZRTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N |
Origin of Product |
United States |
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